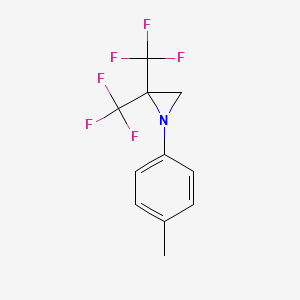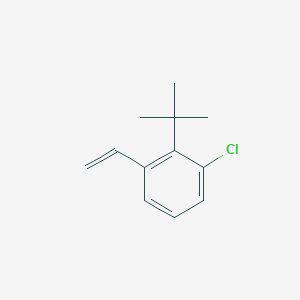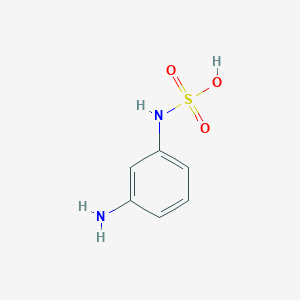
Cycloheptene, 1,2-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptene, 1,2-dichloro- is an organic compound that belongs to the class of cycloalkenes It is characterized by a seven-membered ring structure with two chlorine atoms attached at the first and second positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cycloheptene, 1,2-dichloro- can be synthesized through several methods. One common approach involves the chlorination of cycloheptene. This reaction typically requires the presence of a chlorine source, such as chlorine gas, and a catalyst to facilitate the addition of chlorine atoms to the cycloheptene ring. The reaction is usually carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of cycloheptene, 1,2-dichloro- may involve large-scale chlorination processes. These processes are designed to maximize efficiency and minimize the formation of by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptene, 1,2-dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the cycloheptene ring can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Electrophiles like hydrogen halides or halogens are used.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include cycloheptene derivatives with various functional groups.
Addition Reactions: Products are typically halogenated cycloheptanes.
Oxidation and Reduction Reactions: Products can range from cycloheptanones to cycloheptanols.
Wissenschaftliche Forschungsanwendungen
Cycloheptene, 1,2-dichloro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study the effects of halogenated hydrocarbons on biological systems.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cycloheptene, 1,2-dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, while the double bond in the cycloheptene ring can undergo addition reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexene, 1,2-dichloro-: A six-membered ring analog with similar reactivity.
Cyclooctene, 1,2-dichloro-: An eight-membered ring analog with different steric properties.
Cyclopentene, 1,2-dichloro-: A five-membered ring analog with distinct chemical behavior.
Uniqueness
Cycloheptene, 1,2-dichloro- is unique due to its seven-membered ring structure, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64997-10-0 |
|---|---|
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
1,2-dichlorocycloheptene |
InChI |
InChI=1S/C7H10Cl2/c8-6-4-2-1-3-5-7(6)9/h1-5H2 |
InChI-Schlüssel |
YWTYLGXZMFRHLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(CC1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


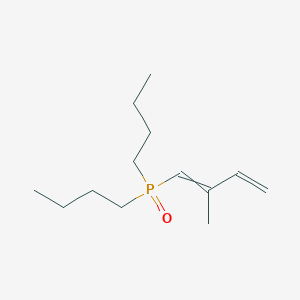


![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
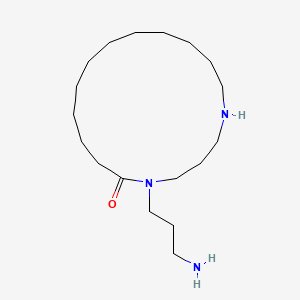
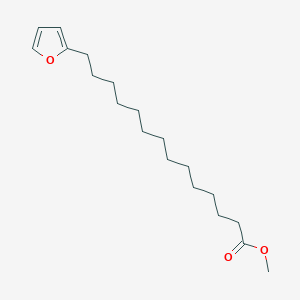

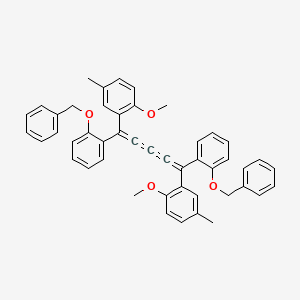
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
